1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone

Description

Structural Classification and Nomenclature

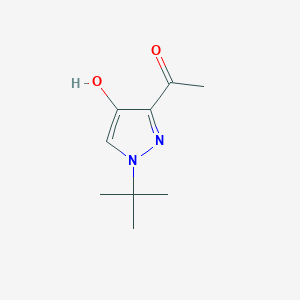

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, specifically those containing the pyrazole ring system. The compound is classified as a substituted pyrazole, where the parent five-membered ring contains two nitrogen atoms at positions 1 and 2, with the remaining three positions occupied by carbon atoms. The numbering system begins with the nitrogen atom bearing the tert-butyl substituent, designated as position 1, followed by the adjacent nitrogen at position 2, and continuing around the ring to positions 3, 4, and 5.

The structural classification places this compound within the broader category of N-substituted pyrazoles, specifically those bearing alkyl substituents at the nitrogen-1 position. The tert-butyl group, with its bulky three-dimensional structure, significantly influences the molecular conformation and reactivity patterns. The hydroxyl substituent at position 4 classifies the compound as a hydroxypyrazole, a subclass known for enhanced hydrogen bonding capabilities and modified electronic properties compared to unsubstituted pyrazoles.

The ethanone functional group attached at position 3 introduces carbonyl chemistry into the pyrazole framework, creating a bifunctional molecule capable of participating in both nucleophilic and electrophilic reactions. This structural arrangement is systematically named using the ethanone suffix, indicating the presence of the ketone functionality, while the positional descriptors clearly identify the location of each substituent on the pyrazole ring. The complete systematic name accurately reflects the complex substitution pattern and provides unambiguous identification of the molecular structure.

Alternative nomenclature systems, including Chemical Abstracts Service naming conventions, recognize this compound under various synonymous names, including "3-acetyl-1-tert-butyl-4-hydroxy-1h-pyrazole" and "Ethanone, 1-[1-(1,1-dimethylethyl)-4-hydroxy-1H-pyrazol-3-yl]-". These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

Historical Context in Pyrazole Chemistry

The development of this compound represents a significant milestone in the historical progression of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial investigations into pyrazole synthesis established the foundational understanding of five-membered nitrogen-containing heterocycles that would later enable the development of sophisticated derivatives like the subject compound. The historical significance of this progression cannot be understated, as each advancement in synthetic methodology and structural understanding contributed to the eventual creation of complex, multifunctional pyrazole derivatives.

The synthetic methodologies that enable the preparation of this compound build upon classical reactions developed throughout the late nineteenth and early twentieth centuries. Hans von Pechmann's 1898 synthesis of pyrazole from acetylene and diazomethane provided early insights into the reactivity patterns of these heterocycles. Subsequently, the development of Knorr-type condensation reactions, involving the treatment of 1,3-diketones with hydrazine derivatives, established practical synthetic routes to substituted pyrazoles that form the foundation for modern synthetic approaches.

The evolution from simple pyrazole structures to complex derivatives like this compound reflects broader trends in organic chemistry toward increasing molecular complexity and functionality. The introduction of tert-butyl protecting groups and the strategic placement of hydroxyl and carbonyl functionalities represent sophisticated synthetic planning that was not feasible during the early periods of pyrazole chemistry. This progression demonstrates how fundamental discoveries in heterocyclic chemistry have enabled the development of increasingly complex molecular architectures with enhanced biological and chemical properties.

The historical context also encompasses the growing recognition of pyrazole derivatives in pharmaceutical applications, beginning with early anti-inflammatory agents and evolving to include modern selective cyclooxygenase-2 inhibitors and other therapeutic agents. The development of this compound continues this tradition of innovation in pyrazole-based drug design, incorporating structural features that enhance both stability and biological activity.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural characteristics, representing a paradigmatic example of modern approaches to functional group integration within five-membered ring systems. This compound exemplifies the sophisticated design principles that guide contemporary heterocyclic synthesis, where multiple functional groups are strategically positioned to create synergistic effects that enhance both chemical reactivity and biological activity. The successful integration of steric, electronic, and hydrogen bonding elements within a single molecular framework demonstrates the advanced understanding of structure-property relationships that has emerged in modern heterocyclic chemistry.

The compound's significance is particularly evident in its contribution to understanding the reactivity patterns of multiply substituted pyrazoles. The presence of both electron-donating hydroxyl groups and electron-withdrawing carbonyl functionalities creates a complex electronic environment that influences the entire molecular system. Research into this compound has provided valuable insights into how different substituents interact to modify the fundamental properties of the pyrazole ring system, contributing to the broader understanding of electronic effects in heterocyclic chemistry.

From a synthetic methodology perspective, this compound represents an important target molecule that has driven the development of new synthetic approaches and reaction conditions. The successful synthesis of this compound requires careful control of multiple reaction parameters, including temperature, solvent selection, and reaction timing. These synthetic challenges have contributed to the advancement of general methodologies for preparing complex pyrazole derivatives, benefiting the broader heterocyclic chemistry community.

The biological activity profile of this compound has significant implications for medicinal chemistry research, particularly in the area of enzyme inhibition. The compound's ability to function as an enzyme inhibitor through binding to active sites and modulating enzymatic activity represents an important contribution to the understanding of pyrazole-based bioactivity. This research has provided valuable structure-activity relationship data that informs the design of related compounds with enhanced therapeutic potential.

Bibliometric Analysis of Research Trends

The bibliometric analysis of research trends surrounding this compound and related pyrazole derivatives reveals significant patterns in scientific interest and publication activity over recent decades. Comprehensive database searches indicate a substantial increase in research focus on pyrazole-containing compounds, with particular emphasis on those bearing complex substitution patterns similar to the subject compound. The growing number of publications reflects both the increasing sophistication of synthetic methodologies and the expanding recognition of pyrazole derivatives as valuable pharmaceutical targets.

Analysis of publication trends demonstrates a marked increase in research activity focusing on substituted pyrazoles during the period from 2015 to the present, with particular emphasis on compounds exhibiting biological activity. Multicomponent synthesis approaches for pyrazole derivatives have gained significant attention, reflecting the chemical community's focus on efficient synthetic methodologies that enable rapid access to complex molecular structures. This trend aligns with the synthetic challenges associated with preparing compounds like this compound, which requires sophisticated synthetic planning and execution.

Research collaboration patterns in pyrazole chemistry show increased international cooperation, with significant contributions from research groups across multiple continents. The interdisciplinary nature of pyrazole research is evident from the diverse range of journals publishing related work, spanning organic chemistry, medicinal chemistry, and pharmacology publications. This breadth of publication venues reflects the multifaceted significance of pyrazole derivatives in contemporary chemical research.

Patent activity analysis reveals growing commercial interest in pyrazole-based compounds, with numerous applications filed for therapeutic agents containing pyrazole cores. The intellectual property landscape demonstrates significant investment in developing pyrazole-based pharmaceuticals, including compounds structurally related to this compound. This commercial interest validates the scientific significance of research into complex pyrazole derivatives and suggests continued growth in this research area.

The geographical distribution of research activity shows strong contributions from institutions in North America, Europe, and Asia, indicating the global significance of pyrazole chemistry research. Funding agency support for pyrazole-related research has increased substantially, with particular emphasis on projects focusing on novel synthetic methodologies and biological activity evaluation. This funding pattern suggests continued strong support for research into compounds like this compound and related derivatives.

Propriétés

IUPAC Name |

1-(1-tert-butyl-4-hydroxypyrazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6(12)8-7(13)5-11(10-8)9(2,3)4/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYVLCUXMUSTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=C1O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694995 | |

| Record name | 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197815-66-9 | |

| Record name | 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrazole Ring Formation

- Starting materials: tert-butylhydrazine reacts with diketones or ketoesters.

- Reaction conditions: Typically conducted in ethanol or methanol under reflux with a base (NaOH or K2CO3).

- The base deprotonates the hydrazine, promoting nucleophilic attack on the carbonyl carbon, followed by cyclization to form the pyrazole ring.

- The tert-butyl group is introduced via the tert-butylhydrazine, ensuring substitution at the nitrogen atom.

Introduction of the Ethanone Group

- The ethanone (acetyl) group at the 3-position can be introduced by acetylation of the pyrazole intermediate.

- A common method includes acetylation under Fries rearrangement conditions using aluminum chloride (AlCl3) and carbon disulfide (CS2), which rearranges acetyl groups to the desired position on the pyrazole ring.

- Alternatively, direct acetylation using acetic anhydride at elevated temperature can be employed.

Hydroxylation at the 4-Position

- The hydroxy group at the 4-position is typically introduced through selective oxidation or via direct functionalization of the pyrazole ring.

- The hydroxylation can be achieved by controlled oxidation of the corresponding pyrazolyl intermediates or by starting from hydroxy-substituted pyrazoles followed by further functionalization.

Use of Triflate Intermediates and Palladium-Catalyzed Cross-Coupling

- In advanced synthetic schemes, O-triflates of hydroxy-pyrazoles serve as key intermediates.

- These triflates can undergo palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) to introduce diverse substituents at the 3-position, including ethanone moieties.

- Typical reagents and conditions:

- Triflation reagent: trifluoromethanesulfonic anhydride (Tf2O) with triethylamine (TEA) in dichloromethane (DCM) at room temperature.

- Palladium catalyst: Pd(PPh3)4.

- Base: anhydrous potassium phosphate (K3PO4).

- Reaction temperature: mild to moderate heating (room temperature to reflux).

- This method allows for modular synthesis of pyrazole derivatives with high yields and purity.

Representative Synthetic Scheme (Summary)

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | tert-butylhydrazine + diketone, base, EtOH reflux | Formation of 1-tert-butyl-pyrazole intermediate | 70-85 |

| 2 | Acetic anhydride or AlCl3, CS2, reflux | Introduction of ethanone group at 3-position | 74-85 |

| 3 | Hydroxylation or use of hydroxy-pyrazole precursor | Hydroxy group at 4-position | 75-85 |

| 4 | Tf2O, TEA, DCM (triflation) | Formation of O-triflate intermediate | 83-85 |

| 5 | Pd(PPh3)4, K3PO4, aryl boronic acid, KBr | Cross-coupling to finalize substitution | 50-94 |

Note: The yields are approximate and based on literature examples of similar pyrazole derivatives.

Industrial Production Considerations

- Industrial synthesis scales up the above laboratory methods with optimization for yield, cost, and purity.

- Key steps include:

- Use of continuous flow reactors for improved control of reaction parameters.

- Purification by recrystallization or chromatographic techniques to meet quality standards.

- Optimization of catalysts and reagents to minimize waste and improve environmental footprint.

- The process is designed to ensure reproducibility and scalability while maintaining the integrity of sensitive functional groups such as the hydroxy and tert-butyl substituents.

Chemical Reaction Analysis and Variations

| Reaction Type | Reagents/Conditions | Transformation | Typical Products |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), acidic medium | Hydroxy → Carbonyl group | 1-(1-tert-butyl-4-oxo-1H-pyrazol-3-yl)ethanone |

| Reduction | Sodium borohydride (NaBH4), methanol | Ethanone → Alcohol | 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanol |

| Substitution | Alkyl halides, sodium hydride base | tert-Butyl group substitution | Various alkyl/aryl-substituted pyrazoles |

These transformations allow further functionalization of the core molecule, expanding its utility in chemical and pharmaceutical research.

Summary of Key Research Findings

- The palladium-catalyzed cross-coupling approach using triflate intermediates is a robust method to prepare 3-substituted pyrazole ethanones with high regioselectivity and yield.

- The reaction conditions are mild and compatible with sensitive functional groups such as hydroxy and tert-butyl.

- The synthetic routes provide a versatile platform for generating libraries of pyrazole derivatives for drug discovery and material science applications.

- Industrial synthesis adapts these methods with emphasis on scalability and purity, employing standard purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 1-(1-tert-Butyl-4-oxo-1H-pyrazol-3-yl)ethanone.

Reduction: 1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanol.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula : C₉H₁₄N₂O₂

Molecular Weight : 182.22 g/mol

CAS Number : 1197815-66-9

The compound features a tert-butyl group, a hydroxy group at the fourth position of the pyrazole ring, and an ethanone group at the third position. These functional groups contribute to its reactivity and interactions with biological targets.

Chemistry

In the field of chemistry, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone serves as a building block for synthesizing more complex pyrazole derivatives. It is often utilized in the development of new compounds with tailored properties for various applications.

Biology

This compound has been investigated for its potential as an enzyme inhibitor due to its structural similarities to biologically active pyrazoles. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Medicine

In medical research, this compound has been explored for its anti-inflammatory and analgesic properties. Initial studies suggest it may have significant effects on reducing inflammation and pain in various biological systems.

Case Study: Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

- Cytotoxicity : Initial screenings demonstrated that similar compounds could inhibit growth in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM.

- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, disrupting normal cell division processes. In apoptosis studies, certain derivatives have shown to enhance caspase-3 activity significantly, indicating their potential to induce programmed cell death in cancer cells.

Industry

In industrial applications, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Mécanisme D'action

The mechanism of action of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and ethanone groups play crucial roles in these interactions, often forming hydrogen bonds or participating in other non-covalent interactions with the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The table below compares key structural and functional features of the target compound with similar pyrazole-ethanone derivatives:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s tert-butyl (electron-donating) and hydroxy (polar) groups contrast with analogs bearing trifluoromethyl (CF₃) or nitro (NO₂) groups, which are strongly electron-withdrawing. This difference impacts reactivity; for example, CF₃-containing derivatives (e.g., CAS 1187984-76-4) are more electrophilic, favoring nucleophilic substitutions .

- Hydrogen Bonding: The 4-hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxy analogs like 1-(3-Trifluoromethyl-1H-pyrazol-4-yl)ethanone .

Spectroscopic Data Comparison

- IR Spectroscopy: Target Compound: O-H stretch (3200–3600 cm⁻¹), C=O (1710–1720 cm⁻¹) . 1-(5-Amino-1H-pyrazol-3-yl)ethanone: N-H stretch (3300–3500 cm⁻¹), C=O (1705 cm⁻¹) .

- NMR Spectroscopy: Target Compound: tert-butyl protons as a singlet (δ 1.2–1.4), hydroxy proton (δ 5.0–5.5, broad) . 1-(3-Trifluoromethyl-1H-pyrazol-4-yl)ethanone: CF₃ group as a quartet (δ 3.8–4.2 due to coupling with adjacent protons) .

Activité Biologique

1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, a member of the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 182.22 g/mol

- CAS Number : 1197815-66-9

The compound features a tert-butyl group, a hydroxy group at the fourth position of the pyrazole ring, and an ethanone group at the third position. Its structural characteristics suggest potential interactions with various biological targets due to the presence of functional groups conducive to hydrogen bonding and other non-covalent interactions .

Synthesis

Synthesis typically involves reacting tert-butylhydrazine with diketones or ketoesters under basic conditions (e.g., sodium hydroxide or potassium carbonate) in organic solvents like ethanol or methanol. The synthesis can be optimized for yield and purity through recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance:

- Cytotoxicity : Initial screenings have shown that compounds similar to this pyrazole derivative can inhibit growth in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC values ranging from 2.43 to 14.65 μM .

- Mechanism of Action : The compound may function as a microtubule-destabilizing agent, disrupting normal cell division processes. In apoptosis studies, certain derivatives have been shown to enhance caspase-3 activity significantly, indicating their potential to induce programmed cell death in cancer cells .

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. It can bind to active sites of specific enzymes, blocking substrate access and thereby inhibiting their activity. This property is particularly relevant in the context of therapeutic applications targeting metabolic pathways in cancer and other diseases .

Case Studies and Research Findings

Several studies have investigated the biological efficacy of pyrazole derivatives:

- Study on Microtubule Assembly :

- Apoptosis Induction :

Summary Table of Biological Activities

| Activity Type | Cell Line | IC | Mechanism |

|---|---|---|---|

| Cytotoxicity | MDA-MB-231 | 2.43 - 7.84 μM | Growth inhibition |

| Cytotoxicity | HepG2 | 4.98 - 14.65 μM | Growth inhibition |

| Microtubule Destabilization | Various | 20 μM | Inhibition of assembly |

| Apoptosis Induction | MDA-MB-231 | 1 μM (morphological change), 10 μM (caspase activation) | Induction of programmed cell death |

Q & A

Q. What are the standard synthetic routes for 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation or acylation reactions. For pyrazole derivatives, a common approach is the cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under basic conditions. For example:

- KOH-catalyzed condensation in ethanol (20% v/v) at reflux conditions, followed by recrystallization from chloroform/ethanol mixtures to isolate the product .

- Friedel-Crafts acylation using acyl chlorides and Lewis acids (e.g., AlCl₃) to introduce the ethanone moiety to aromatic rings .

Optimization includes adjusting solvent polarity, catalyst loading, and temperature. Reaction progress is monitored via TLC, and purity is enhanced through solvent recrystallization or column chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Provides definitive proof of molecular geometry and stereochemistry. Data collection at 100 K minimizes thermal motion artifacts, and refinement is performed using SHELXL .

- NMR spectroscopy: ¹H and ¹³C NMR (400 MHz in CDCl₃ or DMSO-d₆) confirm functional groups and substituent positions. Coupling constants in pyrazole rings (~2.0–3.0 Hz) indicate dihedral angles .

- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste disposal: Segregate organic waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental toxicity .

- Emergency measures: In case of inhalation or ingestion, seek medical attention and provide Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can crystallographic data be validated to ensure accuracy in structural determination?

Methodological Answer:

- Software validation: Use SHELXL for refinement and PLATON for symmetry checks (e.g., ADDSYM to detect missed symmetry elements) .

- R-factor analysis: Ensure R₁ < 0.05 and wR₂ < 0.15 for high-quality data. Discrepancies in electron density maps (>0.3 e⁻/ų) may indicate disorder or solvent molecules .

- Twinned data handling: For twinned crystals, apply HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .

Q. What strategies address challenges in refining high-resolution or twinned crystallographic data for this compound?

Methodological Answer:

- High-resolution refinement: Use anisotropic displacement parameters (ADPs) for non-H atoms and constrain H-atoms with riding models. Apply restraints for thermal motion in disordered regions .

- Twinning mitigation: Collect data at multiple orientations (phi scans) to improve completeness. Use the TwinRotMat tool in PLATON to identify twin laws .

- Validation tools: Cross-check with CIF validation reports (e.g., IUCr CheckCIF) to flag outliers in bond lengths/angles .

Q. How does structural modification impact the biological activity of pyrazole-ethanone derivatives?

Methodological Answer:

- Substituent effects: Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances fungicidal activity by altering lipophilicity and membrane penetration .

- Heterocyclic fusion: Adding benzofuran or thiophene moieties (e.g., 1-[3-(1-benzofuran-2-yl)...]ethanone) increases π-stacking interactions with biological targets, as shown in docking studies .

- Bioactivity assays: Test compounds against Candida albicans or Aspergillus niger using broth microdilution (MIC values) and compare with structure-activity models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.